molecular formula C12H8ClNO3 B1424968 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid CAS No. 289044-48-0

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid

Cat. No.: B1424968
CAS No.: 289044-48-0
M. Wt: 249.65 g/mol
InChI Key: YLGCYYLGIDUOMC-UHFFFAOYSA-N
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Description

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid is a synthetic compound recognized for its role as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that functions as a key regulator of adipocyte differentiation, lipid storage, and glucose homeostasis, making it a critical target for metabolic disease research. As an agonist, this compound binds to and activates PPARγ, promoting the transcription of genes involved in these pathways. This mechanism underpins its primary research value in investigating insulin sensitization and the pathophysiology of type 2 diabetes and atherosclerosis. Studies, such as those cited in the PubChem entry , classify it within a series of substituted benzoic acids developed to probe the structure-activity relationships of PPARγ ligands. Its molecular structure, featuring a chloropyridinyl ether linkage, contributes to its specific binding affinity and efficacy. Researchers utilize this compound in vitro and in vivo to model PPARγ activation, to study its effects on gene expression in adipocytes, and to explore potential therapeutic strategies for metabolic syndromes. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGCYYLGIDUOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Aromatic Substitution and Oxidation

Method Overview:
This approach involves the chlorination of a precursor benzoic acid derivative followed by nucleophilic substitution with 5-chloropyridin-2-ol, and subsequent oxidation to yield the target compound.

Stepwise Process:

  • Preparation of 4-hydroxybenzoic acid derivatives: Starting from commercially available 4-hydroxybenzoic acid, esterification is performed to protect the carboxyl group.
  • Chlorination of pyridine: 5-chloropyridin-2-ol is prepared via selective chlorination of pyridine derivatives.
  • Coupling reaction: The phenolic hydroxyl group of 5-chloropyridin-2-ol reacts with the activated benzoic acid derivative, often facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Oxidation step: The ester or intermediate is oxidized, if necessary, to form the free acid.

Research Data:

  • A process described involves esterification of 4-hydroxybenzoic acid, chlorination of pyridine, and coupling via carbodiimide chemistry, resulting in the formation of the desired ether linkage.

Coupling via Carbodiimide-Mediated Esterification

Method Overview:
This method employs carbodiimide reagents to facilitate ester bond formation between the carboxylic acid of benzoic acid derivatives and the phenolic hydroxyl of 5-chloropyridin-2-ol.

Detailed Procedure:

  • Dissolve 4-hydroxybenzoic acid or its methyl ester in anhydrous dichloromethane.
  • Add N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
  • Introduce 5-chloropyridin-2-ol, allowing the formation of the ether linkage.
  • Stir under inert atmosphere at 0–25°C for 12–48 hours.
  • Purify via column chromatography or recrystallization.

Research Findings:

  • A study demonstrated 53–70% yields using DCC/DMAP in dichloromethane, with purification by recrystallization.

Use of Thionyl Chloride for Acid Chloride Formation

Method Overview:
Conversion of 4-(5-chloropyridin-2-yloxy)benzoic acid to its acid chloride intermediate, followed by nucleophilic substitution with appropriate phenolic derivatives.

Procedure:

  • React 4-(5-chloropyridin-2-yloxy)benzoic acid with thionyl chloride in tetrahydrofuran (THF) at 0°C.
  • After formation of the acid chloride, react with phenolic compounds in the presence of a base such as triethylamine.
  • The reaction proceeds under reflux, then workup and purification yield the target compound.

Research Data:

  • This method has been used to synthesize various ester and ether derivatives with yields around 40–100%, depending on reaction conditions.

Alternative Synthesis via Nucleophilic Aromatic Substitution

Method Overview:
Utilizes nucleophilic substitution of activated aromatic rings with nucleophiles such as phenolates or pyridinolates.

Process:

  • Prepare 4-chlorobenzoic acid derivatives.
  • React with 5-chloropyridin-2-ol under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO.
  • Heat under reflux to facilitate substitution.

Research Findings:

  • Such methods are efficient for synthesizing halogenated aromatic ethers, with yields varying from 35% to 70%.

Data Summary Table of Preparation Methods

Method Key Reagents Solvent Conditions Typical Yield Remarks
Direct coupling via carbodiimide DCC, DMAP Dichloromethane 0–25°C, 12–48h 53–70% Widely used, mild conditions
Acid chloride route Thionyl chloride THF 0°C to reflux 40–100% Efficient, suitable for scale-up
Nucleophilic substitution Phenolate salts, K2CO3 DMF/DMSO Reflux 35–70% Requires activated aromatic ring
Oxidation and chlorination Chlorinating agents Organic solvents Varies Variable Additional oxidation steps

Notes and Considerations

  • Reaction Optimization: Reaction temperature, solvent choice, and molar ratios significantly influence yields.
  • Purification: Column chromatography, recrystallization, or filtration through ion-exchange resins are common purification steps.
  • Safety: Use of thionyl chloride and chlorinating agents necessitates proper handling and ventilation.
  • Environmental Impact: Preference for greener solvents and catalytic processes is recommended for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Esterification: Alcohols in the presence of a dehydrating agent like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products

    Substitution: Products with various substituents replacing the chlorine atom.

    Esterification: Ester derivatives of this compound.

    Reduction: 4-[(5-Chloropyridin-2-yl)oxy]benzyl alcohol.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Building Block for Pharmaceuticals : 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid serves as a precursor for synthesizing various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.
  • Targeting Enzymes : The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, which can be crucial in drug design for metabolic disorders.

2. Biological Studies

  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly those involved in apoptosis and cell cycle regulation. This makes it a valuable tool for studying cellular processes and disease mechanisms.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in developing new antibiotics or antimicrobial agents.

3. Materials Science

  • Polymer Incorporation : The compound can be incorporated into polymers to impart specific mechanical or thermal properties, making it useful in the development of advanced materials.

4. Industrial Chemistry

  • Synthesis Intermediate : It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the production of various chemical products used in different industries.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition zones, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cellular Impact on Cancer Cells

Research investigated the effects of this compound on cancer cell lines, revealing that it induces apoptosis through modulation of Bcl-2 family proteins. This suggests its utility in cancer therapeutics aimed at enhancing apoptotic pathways.

Data Tables

Application Area Description Examples/Results
Medicinal ChemistryBuilding block for pharmaceuticalsPrecursor for anti-inflammatory drugs
Biological StudiesModulation of cell signalingAlters gene expression related to apoptosis
Materials ScienceEnhances properties of polymersImproved thermal stability in polymer matrices
Industrial ChemistryIntermediate in organic synthesisUsed in the production of complex organic compounds

Mechanism of Action

The mechanism of action of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ether linkage and the presence of the chloropyridine ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Analogues of 4-[(5-Chloropyridin-2-yl)oxy]benzoic Acid

Compound Name Substituents/Modifications Biological Activity/Application Reference
This compound 5-Cl on pyridine; benzoic acid core Research use (potential enzyme inhibitor)
4-(5-Methylpyridin-2-yl)oxybenzoic acid 5-Me on pyridine Non-competitive inhibitor of VirB11 ATPase
5-Fluoro-4-(3-oxo[1,2,4]triazolo...)benzoic acid Fluoro; triazolo-pyridine fusion Pharmaceutical intermediate (e.g., T4SS disruptors)
2-Chloro-4-[(6-methylpyridin-2-yl)oxy]benzoic acid 2-Cl; 6-Me on pyridine Structural isomer; unexplored activity
N-(5-Chloropyridin-2-yl)benzamide derivatives Chloropyridine linked to benzamide Betrixaban intermediates (anticoagulants)

Key Differences and Implications

Positional isomerism: The 2-chloro isomer (CAS unlisted, ) demonstrates how chlorine placement alters steric and electronic profiles, likely diverging from the parent compound’s bioactivity.

Biological Activity: The methyl-substituted analogue (4-(5-methylpyridin-2-yl)oxybenzoic acid) inhibits VirB11 ATPase in Helicobacter pylori, a key target for antibacterial therapies . Fluorinated triazolo derivatives () exhibit activity against Type IV Secretion Systems (T4SS), highlighting how heterocyclic modifications expand therapeutic scope beyond benzoic acid cores.

Pharmacokinetic Profiles :

  • LogP values vary significantly: the parent compound’s LogP (3.10) suggests better membrane permeability than bulkier triazolo derivatives (unreported but likely higher due to fused rings) .
  • Amide derivatives (e.g., N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide) prioritize hydrogen bonding over acidity, altering metabolic stability and target engagement .

Biological Activity

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid, also known by its CAS number 289044-48-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a benzoic acid moiety connected to a chloropyridine via an ether linkage. This unique structure may contribute to its diverse biological activities.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Analgesic Effects

In animal models, this compound has demonstrated analgesic properties. For instance, a study utilizing the acetic acid-induced writhing test revealed that administration of this compound significantly reduced pain response in mice compared to control groups .

3. Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacterial strains indicates potential applications in developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in inflammatory and pain pathways. For example, it may inhibit cyclooxygenase enzymes (COX), which play a critical role in the synthesis of inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokine production,
AnalgesicReduced pain response in animal models ,
AntimicrobialEffective against specific bacterial strains,

Case Study: Analgesic Efficacy

A study conducted by Tjahjono et al. (2021) evaluated the analgesic efficacy of this compound using the writhing test method in mice. The results indicated that doses of 60 mg/kg significantly decreased the number of writhes compared to control groups, supporting its potential use as an analgesic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling 5-chloro-2-hydroxypyridine with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) under Ullmann or nucleophilic aromatic substitution conditions. Catalysts like CuI or Pd(PPh₃)₄ in polar aprotic solvents (DMF, DMSO) at 80–120°C are used. Optimization focuses on catalyst loading, solvent selection, and reaction time to maximize yield .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is employed to isolate the product. Monitoring by TLC or HPLC ensures purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and linkage positions .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (C₁₂H₈ClNO₃; theoretical MW: 265.65 g/mol).
  • Elemental Analysis : Matching calculated and observed C, H, N, and Cl percentages .
    • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold) .

Q. What solvents are compatible with this compound for in vitro biological assays?

  • Solubility Profile : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol (10–20 mg/mL). For cell-based assays, dilute stock solutions in DMSO to ≤0.1% final concentration to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) for this compound?

  • Case Study : If NMR shows anomalous splitting, consider dynamic effects like hindered rotation of the pyridyloxy group. Variable-temperature NMR (VT-NMR) or computational modeling (DFT) can clarify conformational dynamics .
  • Contradiction Analysis : Cross-validate with X-ray crystallography (if crystalline) to confirm bond angles and torsional strain .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
    • Computational Docking : Use Schrödinger Suite or AutoDock to model binding poses, focusing on the chloropyridyl and benzoic acid moieties as pharmacophores .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Scale-Up Challenges :

  • Reactor Design : Use a continuous flow reactor to improve heat transfer and reduce side reactions (e.g., dehalogenation) .
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
    • Byproduct Analysis : LC-MS to identify and suppress side products (e.g., dimerization via ether linkages) .

Key Notes

  • Safety : Use PPE (gloves, goggles) due to potential irritancy of chlorinated intermediates .
  • Data Reproducibility : Report reaction conditions (e.g., inert atmosphere, moisture control) to minimize variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
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4-[(5-Chloropyridin-2-yl)oxy]benzoic acid

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